molecular formula C24H17N3 B3056254 Benzonitrile, 4-(di-1H-indol-3-ylmethyl)- CAS No. 698377-27-4

Benzonitrile, 4-(di-1H-indol-3-ylmethyl)-

Cat. No.: B3056254
CAS No.: 698377-27-4
M. Wt: 347.4 g/mol
InChI Key: OPSOCPWQAFNZGC-UHFFFAOYSA-N
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Description

Benzonitrile, 4-(di-1H-indol-3-ylmethyl)- is a complex organic compound with the molecular formula C24H17N3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 4-(di-1H-indol-3-ylmethyl)- typically involves multi-step organic reactions. One common method is the condensation of indole derivatives with benzonitrile under acidic or basic conditions. The reaction often requires a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of green chemistry principles to minimize environmental impact. For example, the use of ionic liquids as solvents and catalysts can enhance the efficiency of the reaction while reducing waste .

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-(di-1H-indol-3-ylmethyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction may yield amines or alcohols.

Scientific Research Applications

Benzonitrile, 4-(di-1H-indol-3-ylmethyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzonitrile, 4-(di-1H-indol-3-ylmethyl)- involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: A simpler compound with a single nitrile group attached to a benzene ring.

    Indole: A heterocyclic compound that forms the basis of many biologically active molecules.

    Diindolylmethane: A compound with two indole groups attached to a methane carbon.

Uniqueness

Benzonitrile, 4-(di-1H-indol-3-ylmethyl)- is unique due to its combination of a benzonitrile group with a diindolylmethane moiety. This structure imparts unique chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-[bis(1H-indol-3-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3/c25-13-16-9-11-17(12-10-16)24(20-14-26-22-7-3-1-5-18(20)22)21-15-27-23-8-4-2-6-19(21)23/h1-12,14-15,24,26-27H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSOCPWQAFNZGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(C3=CC=C(C=C3)C#N)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20458160
Record name Benzonitrile, 4-(di-1H-indol-3-ylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

698377-27-4
Record name Benzonitrile, 4-(di-1H-indol-3-ylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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